3-(2-ethoxyphenyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. The ethoxyphenyl and fluorophenyl groups are then introduced through a series of reactions involving appropriate reagents and catalysts. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a compound with increased hydrogen content.
Scientific Research Applications
3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives with different substituents on the phenyl rings. These compounds may have similar structural features but differ in their chemical and biological properties.
Uniqueness
The uniqueness of 3-(2-ethoxyphenyl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19FN4O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19FN4O2/c1-3-27-19-7-5-4-6-16(19)17-12-18(24-23-17)20(26)25-22-13(2)14-8-10-15(21)11-9-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
LSGVWKMQBZSTCE-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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